3-(3-Methoxybenzoyl)adipic acid
Description
3-(3-Methoxybenzoyl)adipic acid is a derivative of adipic acid (HOOC(CH₂)₄COOH), a dicarboxylic acid pivotal in industrial applications such as nylon-6,6 production, polyurethane synthesis, and food additives . The compound features a 3-methoxybenzoyl group (-CO-C₆H₄-OCH₃) substituted at the third carbon of the adipic acid backbone.
Properties
CAS No. |
17797-68-1 |
|---|---|
Molecular Formula |
C14H16O6 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
3-(3-methoxybenzoyl)hexanedioic acid |
InChI |
InChI=1S/C14H16O6/c1-20-11-4-2-3-9(7-11)14(19)10(8-13(17)18)5-6-12(15)16/h2-4,7,10H,5-6,8H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
XEBLDFMSMGYJNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxybenzoyl)adipic acid typically involves the reaction of 3-methoxybenzoic acid with adipic acid under specific conditions. One common method is the esterification of 3-methoxybenzoic acid followed by a Friedel-Crafts acylation reaction with adipic acid. The reaction conditions often require the use of a catalyst such as sulfuric acid or hydrochloric acid and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the principles of esterification and acylation reactions used in laboratory synthesis can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxybenzoyl)adipic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of 3-(3-hydroxybenzoyl)adipic acid.
Reduction: Formation of 3-(3-methoxybenzyl)adipic acid.
Substitution: Formation of various substituted benzoyl adipic acids depending on the substituent introduced.
Scientific Research Applications
3-(3-Methoxybenzoyl)adipic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of polymers and resins due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxybenzoyl)adipic acid involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group can interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The adipic acid moiety may also play a role in the compound’s overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Structural and Functional Analogues
Adipic Acid Derivatives
- Unsubstituted Adipic Acid : Lacks aromatic or methoxy groups, making it highly polar and water-soluble. It is primarily used in polymer industries .
- 3-(3-Methoxybenzoyl)propionic Acid : A shorter-chain analogue (C₆H₅-CO-C₃H₄-COOH) with a methoxybenzoyl group. shows its Wolff-Kishner reduction yield (64.5%) surpasses Clemmensen reduction (42%), highlighting the influence of substituents on reaction efficiency .
Benzoic Acid Derivatives
- Such derivatives are often used in pharmaceutical intermediates .
Heterocyclic Analogues
- 3,4-Dihydro-3-methyl-1,2,4-benzotriazin-3-yl-acetic Acid : Contains a benzotriazine ring, which may offer steric hindrance compared to the linear adipic acid chain. Such structural differences impact solubility and bioactivity .
Physicochemical Properties
*Inferred from structural analogues.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
